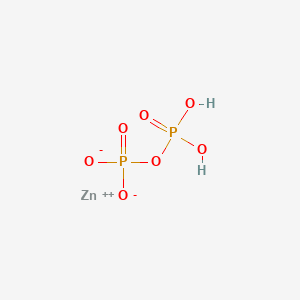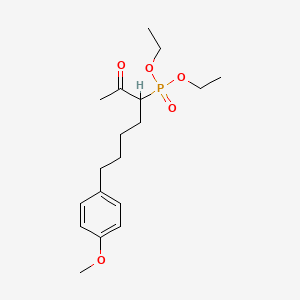
Phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This particular compound is notable for its unique structure, which includes an acetyl group, a methoxyphenyl group, and a pentyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate ester. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acid derivatives, while reduction can produce alcohols.
科学的研究の応用
Phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
類似化合物との比較
Similar Compounds
- Phosphonic acid, (1-acetyl-5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester
- Phosphonic acid, (1-acetyl-5-(4-hydroxyphenyl)pentyl)-, diethyl ester
Uniqueness
Phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester is unique due to its specific structural features, such as the methoxyphenyl group and the pentyl chain. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
特性
CAS番号 |
73514-96-2 |
|---|---|
分子式 |
C18H29O5P |
分子量 |
356.4 g/mol |
IUPAC名 |
3-diethoxyphosphoryl-7-(4-methoxyphenyl)heptan-2-one |
InChI |
InChI=1S/C18H29O5P/c1-5-22-24(20,23-6-2)18(15(3)19)10-8-7-9-16-11-13-17(21-4)14-12-16/h11-14,18H,5-10H2,1-4H3 |
InChIキー |
WCQPPVLANBMAAW-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(CCCCC1=CC=C(C=C1)OC)C(=O)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


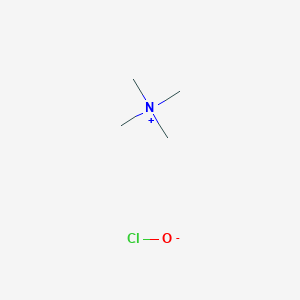
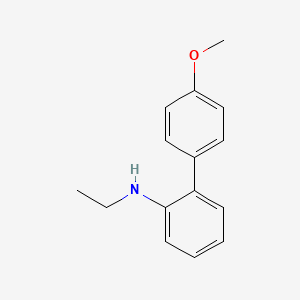
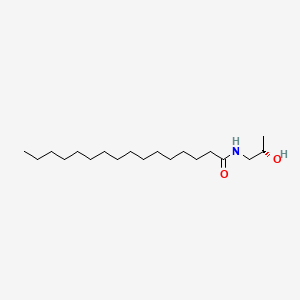


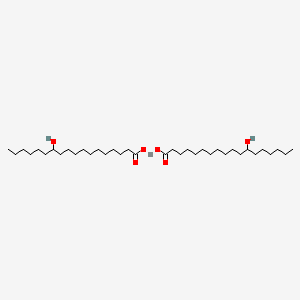




![hexahydro-6a-pentyl-2H-cyclopenta[b]furan](/img/structure/B12662096.png)


